1,3-Dichloro-2,4-dinitrobenzene
Overview
Description
1,3-Dichloro-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6H2Cl2N2O4. It is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
1,3-Dichloro-2,4-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product .
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through recrystallization from solvents such as ethanol or methanol .
Chemical Reactions Analysis
1,3-Dichloro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Electrophilic Aromatic Substitution: Although less common, the compound can also participate in electrophilic aromatic substitution reactions, such as chlorination and nitration, under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields 1,3-dichloro-2,4-diaminobenzene .
Scientific Research Applications
1,3-Dichloro-2,4-dinitrobenzene has several applications in scientific research:
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2,4-dinitrobenzene primarily involves its interaction with nucleophiles. In biological systems, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction is particularly significant in the inhibition of thioredoxin reductase, where the compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
1,3-Dichloro-2,4-dinitrobenzene can be compared with other similar compounds, such as:
1,3-Dinitrobenzene: Lacks chlorine substituents and is primarily used in the manufacture of explosives.
2,4-Dinitrochlorobenzene: Similar in structure but with only one chlorine atom, it is used in immunological research and as a reagent in organic synthesis.
1,5-Dichloro-2,4-dinitrobenzene: Another closely related compound, used as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1,3-dichloro-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWWONSNNHLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144492 | |
Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-85-6 | |
Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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